6-Bromo-8-fluoroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications, particularly in medicinal chemistry. The unique structural features of 6-bromo-8-fluoroquinazolin-4-ol, characterized by the presence of bromine and fluorine atoms on the quinazoline ring, contribute to its distinct chemical properties and biological activities.
6-Bromo-8-fluoroquinazolin-4-ol is classified as a halogenated quinazoline derivative. It is synthesized through various chemical routes that involve the modification of the quinazoline scaffold. The compound is primarily sourced from chemical suppliers and is utilized in research settings for its potential applications in drug development and material science.
The synthesis of 6-bromo-8-fluoroquinazolin-4-ol typically involves several key steps:
The industrial synthesis mirrors these laboratory methods but scales up using high-capacity reactors and continuous flow systems to ensure consistent yields and quality.
The molecular structure of 6-bromo-8-fluoroquinazolin-4-ol can be represented as follows:
The structural configuration contributes to its reactivity and interactions with biological targets, making it a subject of interest in various fields of research.
6-Bromo-8-fluoroquinazolin-4-ol can undergo several types of chemical reactions:
These reactions allow for the modification of the compound's structure, facilitating the exploration of its biological properties.
The mechanism of action for 6-bromo-8-fluoroquinazolin-4-ol primarily involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The compound can inhibit enzyme activity by binding to active sites, effectively blocking substrate access. This inhibition disrupts critical biochemical pathways, which may lead to therapeutic effects such as anticancer or antimicrobial activities.
Relevant data from spectroscopic analyses (e.g., NMR, IR) confirm the compound's structure and purity .
6-Bromo-8-fluoroquinazolin-4-ol has a wide range of scientific applications:
This compound's versatility makes it a valuable tool in various research domains, promoting advancements in both theoretical and applied sciences.
Regioselective halogenation of quinazolin-4-ol scaffolds presents significant synthetic challenges due to the competing reactivity of multiple positions. For 6-Bromo-8-fluoroquinazolin-4-ol (CAS 1209498-47-4, MFCD22369878), strategic halogen placement requires precise control of electronic and steric factors [1] [5]. The molecular framework (C₈H₄BrFN₂O, MW 243.03) contains two distinct halogenation sites: position 6 favors electrophilic bromination due to enhanced electron density from the adjacent nitrogen atom, while position 8 undergoes directed ortho-metalation followed by fluorination [2] [5].
A particularly effective approach utilizes N-bromosuccinimide (NBS) in acetonitrile under controlled temperature (0-5°C) to achieve >85% regioselectivity for the 6-bromo position. Subsequent fluorination employs Selectfluor reagent in DMF at 80°C, exploiting the ortho-directing capability of the bromine substituent to install fluorine at position 8 [5] [9]. Alternative routes start from pre-fluorinated precursors like 8-fluoroquinazolin-4(3H)-one (CAS 1204101-90-5), followed by bromination using phosphorus oxybromide in chlorobenzene at reflux conditions [5] [10].
Table 1: Comparative Regioselective Halogenation Approaches for 6-Bromo-8-fluoroquinazolin-4-ol
Starting Material | Halogenation Sequence | Reagent/Conditions | Key Advantage | Reported Yield |
---|---|---|---|---|
Quinazolin-4-ol core | Bromination → Fluorination | 1. NBS/CH₃CN (0°C)2. Selectfluor/DMF (80°C) | Excellent regiocontrol at C6 | 78% overall |
4-Bromo-6-fluoroquinoline analog | Bromine displacement → Cyclization | POBr₃/Chlorobenzene (reflux) | Utilizes commercial precursor | 65% |
8-Fluoroquinazolin-4(3H)-one | Electrophilic bromination | Br₂/AcOH (rt) | Single-step bromination | 72% |
Critical limitations include the sensitivity of the quinazolinone ring to harsh conditions, necessitating carefully controlled reaction parameters. The electron-withdrawing nature of the 8-fluorine substituent slightly deactivates the ring toward electrophilic substitution at position 6, requiring extended reaction times compared to non-fluorinated analogs [5] [9]. Protection of the hydroxyl group as a silyl ether (e.g., tert-butyldimethylsilyl chloride) prior to bromination can improve yields by 10-15% in challenging substrates [2].
Microwave irradiation dramatically enhances reaction kinetics in nucleophilic aromatic substitution (SNAr) reactions of fluorinated quinazolines, particularly for generating 4-oxygenated derivatives. The 8-fluorine atom in 6-Bromo-8-fluoroquinazolin-4-ol displays exceptional reactivity under microwave conditions due to: (1) ortho-activation by the quinazoline nitrogen; (2) para-activation by the electron-withdrawing bromine substituent; and (3) microwave-specific thermal acceleration [4] [7].
Key transformations include the synthesis of 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate (CAS 1384430-21-0) from the parent quinazolin-4-ol and tosyl chloride. Under conventional heating, this esterification requires 12 hours at 80°C in pyridine (≤60% yield). Microwave irradiation (150W, DMF, K₂CO₃) reduces reaction time to 15 minutes with 92% isolated yield [4] [8]. The reaction efficiency follows the order: phenoxides > alkoxides > amines ≈ sulfonamides, reflecting nucleophile-dependent rate enhancements under dielectric heating [7].
Table 2: Microwave Optimization Parameters for 6-Bromo-8-fluoroquinazolin-4-ol Derivatives
Nucleophile | Solvent | Temp (°C) | Time (min) | Power (W) | Product Yield (%) | Conv. (%) |
---|---|---|---|---|---|---|
Tosylate anion | DMF | 120 | 15 | 150 | 92 | >99 |
Piperidine | DMSO | 150 | 20 | 200 | 88 | 98 |
Sodium methoxide | Methanol | 80 | 10 | 100 | 85 | 95 |
Aniline | Toluene | 110 | 30 | 150 | 78 | 90 |
Solvent effects prove critical: polar aprotic solvents (DMF, DMSO) provide 30-50% rate enhancement over protic solvents due to superior microwave absorption and improved anion solvation. Temperature monitoring via IR sensors prevents decomposition above 180°C, particularly important for acid-sensitive derivatives like 6-Bromo-2-chloro-8-fluoroquinazolin-4-ol (CAS 1597156-83-6) [4] [7]. Scale-up studies demonstrate linear scalability from milligram (0.5g) to multigram (50g) batches using continuous-flow microwave reactors, maintaining yields within 5% variation [7].
Palladium-catalyzed transformations provide the most versatile route to structurally diverse analogs of 6-Bromo-8-fluoroquinazolin-4-ol. The C6-bromine exhibits superior reactivity over C8-fluorine in cross-coupling due to: (1) lower bond dissociation energy; (2) reduced steric encumbrance; and (3) enhanced oxidative addition kinetics to Pd(0) centers [4] [8].
Suzuki-Miyaura coupling demonstrates particular utility for introducing aryl and heteroaryl groups. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (4:1) at 85°C, phenylboronic acid couples with 6-Bromo-8-fluoroquinazolin-4-ol to afford 6-phenyl-8-fluoroquinazolin-4-ol in 89% yield. Electron-deficient boronic acids (4-CF₃C₆H₄B(OH)₂) require modified conditions: Pd(dppf)Cl₂ (2 mol%), AsPh₃ (4 mol%) in dioxane at 100°C to achieve 75-82% yields [8]. The 4-hydroxyl group typically remains intact without protection, though tert-butyldimethylsilyl protection improves yields by 8-12% for sterically demanding coupling partners.
For Sonogashira reactions, the 6-Bromo-8-fluoroquinazolin-4-yl sulfonate intermediate (CAS 1384430-21-0) proves superior to the parent bromide. With PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and iPr₂NH as solvent, terminal alkynes couple efficiently at 60°C (15-30 min) to provide 6-alkynyl derivatives in 85-93% yield. The sulfonate group activates the system toward oxidative addition while suppressing homocoupling side reactions [8].
Table 3: Palladium-Catalyzed Cross-Coupling Reactions on 6-Bromo-8-fluoroquinazolin-4-ol
Reaction Type | Catalyst System | Conditions | Scope | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O 85°C | Aryl/heteroaryl boronic acids | 75-92 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | iPr₂NH, 60°C | Terminal alkynes | 85-93 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | tBuOH, 100°C | Primary/secondary amines | 70-88 |
Carbonylation | Pd(OAc)₂/dppp | CO (1 atm), MeOH, 80°C | Methoxycarbonylation | 81 |
Limitations include catalyst poisoning by the quinazoline nitrogen atoms and competitive hydrodehalogenation. These are mitigated by: (1) nitrogen protection with acetic anhydride; (2) silver additives (Ag₂CO₃) to sequester halides; and (3) ligand screening (XPhos > SPhos > P(tBu)₃) [4] [8]. Computational studies (DFT) reveal the C-Br bond oxidative addition energy is 8.3 kcal/mol lower than C-F, rationalizing the observed chemoselectivity [2].
The synthesis of 6-Bromo-8-fluoroquinazolin-4-ol derivatives employs both solution-phase and solid-phase methodologies, each with distinct advantages for specific applications. Solution-phase synthesis remains dominant for large-scale production (>100g), particularly for intermediates like 6-Bromo-2-chloro-8-fluoroquinazolin-4-ol (CAS 1597156-83-6). The conventional route involves cyclization of 2-amino-5-bromo-3-fluorobenzoic acid with formamide at 180°C (4h) followed by chlorination with POCl₃ to afford the 4-chloro intermediate, then hydrolysis to the 4-ol (overall yield: 65-70%) [4] [5].
Solid-phase approaches utilize Wang resin-linked fluorobenzoates as starting materials. After immobilization via ester linkage, sequential transformations include: (1) SNAr with ammonia (100°C, microwave); (2) cyclization with trimethyl orthoformate; (3) bromination with pyridinium tribromide; and (4) TFA cleavage. This method delivers 6-Bromo-8-fluoroquinazolin-4-ol in 45-50% overall yield but enables rapid parallel synthesis of 50-100 analogs in 48 hours for structure-activity relationship studies [2] [9].
Critical comparisons reveal:
Hybrid approaches show promise: soluble polymer supports (PEG-6000) facilitate solution-like reaction monitoring with solid-phase purification advantages. Cyclization on PEG-supported anthranilates followed by precipitation purification provides 6-Bromo-8-fluoroquinazolin-4-ol derivatives in 82% yield and >98% purity, bridging the scalability-purity gap [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: